molecular formula C4H4N2O B11924396 Pyrimidin-5(4H)-one CAS No. 220560-87-2

Pyrimidin-5(4H)-one

Cat. No.: B11924396
CAS No.: 220560-87-2
M. Wt: 96.09 g/mol
InChI Key: BDTRIDKONHOQQN-UHFFFAOYSA-N
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Description

Pyrimidin-5(4H)-one is a key chemical scaffold in medicinal chemistry and drug discovery . This fused heterocyclic structure is recognized as a privileged scaffold for developing biologically active compounds. Researchers value this core for its versatility in synthesizing more complex derivatives, such as Pyrazolo[1,5-a]pyrimidinones, which have been identified as potential therapeutics for areas including tuberculosis and inflammatory lung diseases like asthma and COPD . These advanced derivatives have demonstrated potent inhibitory activity against specific biological targets, such as the phosphoinositide 3-kinase δ (PI3Kδ) enzyme, highlighting the research value of the core structure . As a building block, this compound enables the exploration of novel structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220560-87-2

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

4H-pyrimidin-5-one

InChI

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1,3H,2H2

InChI Key

BDTRIDKONHOQQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=NC=N1

Origin of Product

United States

Synthetic Methodologies for Pyrimidin 5 4h One and Its Derivatives

Direct Synthesis Approaches to the Pyrimidin-5(4H)-one Core

Direct synthesis approaches aim to assemble the pyrimidine (B1678525) ring from simpler, acyclic precursors in a step-wise or convergent manner. These methods often involve the formation of key C-N and C-C bonds to construct the six-membered heterocyclic core. Classical methods, such as the Pinner synthesis, typically involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or related nitrogen nucleophiles mdpi.combhu.ac.in. For instance, reactions involving amidines with malononitrile (B47326) derivatives or β-keto esters can lead to the formation of pyrimidine rings mdpi.com. More contemporary direct syntheses might involve cyclization reactions of pre-functionalized acyclic precursors, where specific functional groups are strategically placed to facilitate ring closure. While specific direct syntheses for the unsubstituted this compound are less commonly detailed in the literature compared to its fused or substituted derivatives, the fundamental principles of pyrimidine ring formation remain applicable. For example, the reaction of ethyl cyanoacetate (B8463686) with guanidine (B92328) nitrate (B79036) in the presence of piperidine (B6355638) in aqueous media represents a direct, one-pot synthesis of substituted tetrahydropyrimidine (B8763341) derivatives, highlighting the potential for building the core structure from readily available starting materials scholarsresearchlibrary.com.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single synthetic operation from three or more starting materials. This approach significantly reduces reaction steps, purifications, and waste generation, aligning with the principles of green chemistry samipubco.comresearchgate.net. Numerous MCRs have been developed for the synthesis of pyrimidine derivatives and related fused heterocycles.

Three-Component Reactions: A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate), and a nitrogen source (such as urea (B33335), thiourea (B124793), or guanidine) scholarsresearchlibrary.comscielo.org.mx. For example, the reaction of aldehydes, ethyl cyanoacetate, and guanidine nitrate catalyzed by piperidine in water provides substituted tetrahydropyrimidine derivatives in excellent yields scholarsresearchlibrary.com. Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives scielo.org.mx.

Four- and Five-Component Reactions: More complex MCRs have also been reported, involving a greater number of starting materials to assemble intricate pyrimidine-containing scaffolds. For instance, the synthesis of pyrazolo-based pyrido[2,3-d]pyrimidine-diones has been accomplished via a five-component reaction in water using nano-ZnO as a catalyst nih.gov. These reactions often benefit from specific catalysts that facilitate the cascade of bond-forming events.

Table 1: Representative Multi-Component Reactions for Pyrimidine Synthesis

Reaction Type / ProductsReactantsCatalystSolventConditionsYield (%)Reference
Three-Component Synthesis of TetrahydropyrimidinesAldehyde, Ethyl cyanoacetate, Guanidine nitratePiperidineWaterRefluxExcellent scholarsresearchlibrary.com
Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidinesArylglyoxal, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTetra-n-butylammonium bromide (TBAB, 5 mol%)Ethanol (B145695)50 °C73-95% scielo.org.mx
Five-Component Synthesis of Pyrido[2,3-d]pyrimidine-diones3-methyl-pyrazol-5-one, 1,3-dimethyl barbituric acid, Ammonium acetate (B1210297), Benzaldehydenano-ZnOWaterRefluxNot specified nih.gov
Three-Component CondensationAryl aldehydes, Malononitrile, 1,3-diketoesters2-aminopyridineVariousAmbient temperatureHigh tandfonline.com

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are pivotal in forming the pyrimidine ring system by joining two or more molecular fragments through condensation (loss of small molecules like water) or by adding a fragment to an existing ring.

Cyclocondensation: This typically involves the reaction of bifunctional molecules. For pyrimidines, common cyclocondensations include the reaction of 1,3-dicarbonyl compounds with amidines mdpi.combhu.ac.in. For instance, the reaction of β-ketoesters with aminopyrazoles is a well-established route to pyrazolo[1,5-a]pyrimidin-7(4H)-ones nih.gov. Similarly, enamidines can react with reagents like N,N-dimethylformamide dialkyl acetals to yield pyrimidine derivatives via a [5+1] annulation strategy mdpi.com.

Annulation Reactions: These involve the formation of new rings fused to or incorporating existing structures. Transition metal-catalyzed annulation reactions have gained prominence. For example, ruthenium(II)-catalyzed (4+3) C–H/C–H annulation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones with allyl alcohol leads to the formation of fused annulated products rsc.org. Other annulation strategies include the reaction of hydrazonoyl chlorides with azines to form fused heterocycles scirp.org.

The mechanisms underlying pyrimidinone ring formation often involve a sequence of nucleophilic additions, condensations, and cyclizations. For example, in a typical Biginelli-type reaction or related three-component condensations, the mechanism often begins with the formation of an imine or enamine intermediate, followed by Michael addition and subsequent cyclization with loss of water to form the dihydropyrimidinone ring bhu.ac.inscholarsresearchlibrary.com. For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the cyclocondensation of β-ketoesters with aminopyrazoles typically proceeds via initial nucleophilic attack of the amino group of the pyrazole (B372694) onto the ester carbonyl, followed by cyclization and dehydration nih.gov. DFT calculations and experimental observations help elucidate the regiochemistry and stability of intermediates in these complex ring-forming processes beilstein-journals.org.

Table 2: Representative Cyclocondensation and Annulation Reactions

Reaction TypeReactantsCatalyst/ConditionsYield (%)Reference
Cyclocondensationβ-Ketoester + AminopyrazoleNot specified (common route)Varies nih.gov
[5+1] AnnulationEnamidines + N,N-dimethylformamide dialkyl acetalsCatalyst- and solvent-freeVaries mdpi.com
[3+3] CycloadditionTerminal alkynes + CO2 + Amidine hydrochlorideCu(II) triflate (20 mol%)Moderate-to-good mdpi.com
(4+3) C–H/C–H Annulation2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones + Allyl alcohol[Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)2·H2O (2 equiv.), HFIP, 120 °C, 12 h56-76% rsc.org
CyclocondensationHydrazonoyl chlorides + AzinesNot specifiedVaries scirp.org

Catalysis in Pyrimidinone Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of pyrimidinone synthesis, enabling reactions under milder conditions and with improved yields. Both metal-based and organocatalysts are widely employed.

Transition metal catalysts are frequently utilized to facilitate various bond formations and cyclization events in pyrimidine synthesis.

Copper Catalysis: Copper salts, such as Cu(II) triflate and CuI, have been effectively used. Cu(II) triflate catalyzes the synthesis of pyrimidines from propargyl alcohols and amidines mdpi.com. CuI is instrumental in the one-pot tandem synthesis of pyrido[1,2-a]pyrimidin-4-ones via Ullmann-type C–N cross-coupling and intramolecular amidation rsc.org.

Ruthenium Catalysis: Ruthenium(II) complexes, like [Ru(p-cymene)Cl2]2, are employed in oxidative C–H/C–H annulation reactions, enabling the formation of complex fused pyrimidine systems rsc.org.

Other Metal Catalysts: Palladium catalysts have been used in multicomponent reactions for pyrazolo[1,5-a]pyrimidines mdpi.com. Nanoparticle catalysts, such as Ag/Fe3O4/SiO2@MWCNTs, have also demonstrated efficacy in promoting pyrimidine synthesis through MCRs samipubco.com. Nano-ZnO has been used as a catalyst in the synthesis of pyrazolo-based pyrido[2,3-d]pyrimidine-diones nih.gov.

Table 3: Metal-Catalyzed Pyrimidinone Synthesis

Reaction Type / ProductsReactantsCatalystSolventConditionsYield (%)Reference
Pyrimidine SynthesisTerminal alkynes + CO2 + Amidine hydrochlorideCu(II) triflate (20 mol%)DMFNot specifiedModerate-to-good mdpi.com
Pyrido[1,2-a]pyrimidin-4-one Synthesis2-halopyridines + (Z)-3-amino-3-arylacrylate esterCuIDMF130 °CGood to excellent rsc.org
(4+3) Annulation2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones + Allyl alcohol[Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)2·H2O (2 equiv.)HFIPSealed tube, 120 °C, 12 h56-76% rsc.org
MCRs for Pyrazolo[1,5-a]pyrimidinesVariousRh-catalyzed, Palladium-catalyzedVariesVariesVaries mdpi.com
Pyrimidine SynthesisAldehydes, ethyl acetoacetate (B1235776), urea or thiourea, etc.Ag/Fe3O4/SiO2@MWCNTs MNCsAqueous mediaNot specifiedHigh samipubco.com

Organocatalysis, employing small organic molecules as catalysts, offers an attractive alternative to metal catalysis, often providing milder reaction conditions, reduced toxicity, and cost-effectiveness.

Amine Catalysis: Primary and secondary amines are effective organocatalysts. Piperidine, for instance, catalyzes the one-pot synthesis of pyrimidine derivatives from aldehydes, ethyl cyanoacetate, and guanidine nitrate in water scholarsresearchlibrary.com. 2-Aminopyridine has been employed as a low-cost organocatalyst for the synthesis of polyfunctionalized 4H-pyrans via multi-component reactions tandfonline.com.

Acid Catalysis: While not strictly organocatalysis in the amine sense, acidic catalysts like TsOH-SiO2 (a heterogeneous sulfonic acid catalyst) have been used for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives researchgate.net.

Other Organocatalysts: L-proline has been used as an organocatalyst in the synthesis of pyrazolo-based pyrido[2,3-d]pyrimidine-diones nih.gov.

Table 4: Organocatalytic Pyrimidinone Synthesis

Reaction Type / ProductsReactantsCatalystSolventConditionsYield (%)Reference
Tetrahydropyrimidine SynthesisAldehyde, Ethyl cyanoacetate, Guanidine nitratePiperidineWaterRefluxExcellent scholarsresearchlibrary.com
4H-Pyran SynthesisAryl aldehydes, Malononitrile, 1,3-diketoesters2-aminopyridineVariousAmbient temperatureHigh tandfonline.com
Pyrido[1,2-a]pyrimidin-4-one Synthesis2-aminopyridine + β-oxo estersTsOH-SiO2Not specifiedNot specifiedNot specified researchgate.net
Pyrido[2,3-d]pyrimidine-dione Synthesis3-methyl-pyrazol-5-one, 1,3-dimethyl barbituric acid, Ammonium acetate, BenzaldehydeL-prolineWaterRefluxNot specified nih.gov

Compound List

this compound

Triazolopyrimidines

Pyrazolo[1,5-a]this compound

Pyrrolo[2,3-d]pyrimidines

Chromeno[2,3-d]pyrimidin-5-one

1,3,5-Triazinanes

Pyrimidines

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]oxazin-4-one

Pyrazolo[3,4-d]pyrimidin-4-one

1,3,4-oxadiazol-2(3H)-thione

1,2,4-triazol-5(4H)-thione

5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one

4H-pyrido[1,2-a]pyrimidin-4-one

3-nitropyrazolo[1,5-a]this compound

Dihydropyrimidinones

Pyrido[2,3-d]pyrimidine-diones

Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

Pyrimido[1,2-a]benzimidazole

Thiazolo[3,2-a]pyrimidinone

Pyrazinones

Quinoxalinones

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Pyrimido[1,2-b]indazole derivatives

3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol

Synthesis of Fused this compound Systems

Thiazolo[3,2-a]pyrimidin-5-one and Thiadiazolo[3,2-a]pyrimidin-5-one Syntheses

The synthesis of thiazolo[3,2-a]pyrimidin-5-one and thiadiazolo[3,2-a]pyrimidin-5-one systems involves various cyclization and condensation strategies, often utilizing readily available starting materials. These methods aim for efficiency, high yields, and often employ one-pot or multicomponent reaction (MCR) approaches.

Thiazolo[3,2-a]pyrimidin-5-ones

A common strategy for synthesizing thiazolo[3,2-a]pyrimidin-5-ones involves the reaction of 2-aminothiazoles with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, typically under acidic conditions researchgate.netbeilstein-journals.org. Polyphosphoric acid (PPA) or acetic acid are frequently used as catalysts and reaction media researchgate.net. Another established route involves the cyclization of S-alkylated derivatives of 2-thiouracils with phenacyl halides, followed by intramolecular cyclization in strong acidic media like concentrated sulfuric acid researchgate.netresearchgate.net. These reactions can proceed at temperatures ranging from ambient to 80°C, with reaction times varying from a few hours to overnight, yielding products in the range of 60-85% .

One-pot syntheses have also been developed, for example, by reacting 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea in an ethoxide solution ekb.egekb.eg. Furthermore, multicomponent reactions involving 2-amino- researchgate.netekb.egthiadiazoles, aldehydes, and active methylene compounds, such as acetylacetone (B45752) or ethyl cyanoacetate, have proven effective, often under mild conditions like room temperature in ethanol, achieving high yields (90-97%) in short reaction times (25-30 min) rsc.orgbiointerfaceresearch.com.

Table 1: Representative Synthetic Methods for Thiazolo[3,2-a]pyrimidin-5-ones

RouteStarting MaterialsConditionsTypical YieldsReferences
1. Cyclocondensation 2-Aminothiazoles, Ethyl acetoacetateAcetic acid or Polyphosphoric acid (PPA)Good researchgate.netbeilstein-journals.org
2. S-Alkylation & Cyclization S-alkylated 2-thiouracils, Phenacyl halidesConcentrated H₂SO₄, 50-80°C, 2-4 h60-85% researchgate.netresearchgate.net
3. One-Pot Synthesis 2-Bromo cyanoacetamide, Ethyl acetoacetate, ThioureaEthoxide solutionNot specified ekb.egekb.eg
4. MCR 2-Amino- researchgate.netekb.egthiadiazole, Aldehyde, Active methylene compound (e.g., Acetylacetone)Ethanol, Room temperature, 25-30 min90-97% rsc.orgbiointerfaceresearch.com
5. MCR 2-Amino- researchgate.netekb.egthiadiazole, Acetylacetone, Aromatic aldehydesp-Toluene sulfonic acid (PTSA) in acetonitrile (B52724)80-96% biointerfaceresearch.com
6. Cyclization of 3-allyl-2-thiouracil derivatives 3-Allyl-2-thiouracil derivativesIodine monochloride, then NaOH in EtOH~51% clockss.org

Thiadiazolo[3,2-a]pyrimidin-5-ones

The synthesis of thiadiazolo[3,2-a]pyrimidin-5-ones often relies on cyclocondensation reactions involving sulfur-containing heterocycles. A common approach involves the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones or α-haloesters under basic conditions . For instance, the reaction of 2-amino-1,3,4-thiadiazole-5-thiol with ethyl 2-chloroacetoacetate in ethanol with triethylamine (B128534) is a viable route .

Efficient one-pot methods have been developed that combine [3+3] cycloaddition, reduction, and deamination reactions researchgate.netrsc.orgrsc.org. These methods, often employing catalysts like formic acid-phosphorus pentoxide, can yield a range of 2-substituted thiadiazolo[3,2-a]pyrimidin-5-ones in yields from 30% to 93% rsc.org. Another effective strategy involves the three-component reaction of 2-amino-1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds, typically in ethanol at room temperature, providing high yields (90-97%) within minutes rsc.org. Furthermore, reactions involving 2-amino-5-substituted-1,3,4-thiadiazoles with β-ketoesters in polyphosphoric acid (PPA) at elevated temperatures (130°C) have also been reported, yielding products in the 50-75% range nih.gov. Multicomponent reactions involving isatin, malononitrile, and thiadiazolo[3,2-a]pyrimidin-5-one derivatives have also been explored, yielding complex spiro structures tandfonline.com.

Table 2: Representative Synthetic Methods for Thiadiazolo[3,2-a]pyrimidin-5-ones

RouteStarting MaterialsConditionsTypical YieldsReferences
1. Cyclocondensation 2-Amino-1,3,4-thiadiazole-5-thiol, Ethyl 2-chloroacetoacetateReflux in ethanol with triethylamineNot specified
2. One-Pot MCR 2-Amino-5-substituted-1,3,4-thiadiazoles, Ethyl cyanoacetateFormic acid-phosphorus pentoxide30-93% rsc.org
3. MCR 1,3,4-Thiadiazole-amines or 2-amino-benzothiazole, Aldehydes, Active methylene compounds (e.g., Ethyl cyanoacetate)Ethanol, Room temperature, 25-30 min90-97% rsc.org
4. Reaction in PPA 2-Amino-5-substituted-1,3,4-thiadiazoles, β-ketoestersPolyphosphoric acid (PPA), 130°C, 2 h50-75% nih.gov
5. MCR for Spirocycles researchgate.netekb.egThiadiazolo[3,2-a]pyrimidin-5-one, Aromatic aldehyde, Isatin/MalononitrileDABCO (organocatalyst), solvent-free80-96% tandfonline.com

Chromeno[2,3-d]pyrimidin-5-one Systems

The synthesis of chromeno[2,3-d]pyrimidin-5-one systems typically involves multicomponent reactions that build the fused ring structure from simpler precursors. These methods often utilize chromone (B188151) derivatives or related compounds.

One efficient approach involves the reaction of barbituric acid with substituted salicylaldehydes, often catalyzed by ionic liquids such as diethanolammonium chloroacetate (B1199739) in a water:ethanol mixture under reflux for approximately 3 hours researchgate.net. Microwave-promoted multicomponent reactions (MCRs) have also emerged as highly effective strategies. For instance, the reaction of 3-formylchromones with amines and paraformaldehyde under catalyst-free and solvent-free conditions delivers chromeno[2,3-d]pyrimidin-5-one derivatives in good to excellent yields researchgate.netnih.govfigshare.comacs.orgacs.org. Similarly, three-component reactions involving barbituric acid, dimedone or cyclohexane-1,3-dione, and aromatic aldehydes, catalyzed by Sc(OTf)₃ under solvent-free conditions, have demonstrated excellent product yields researchgate.net.

Other routes include the reaction of 2-aminochromone or 3-aldehyde-chromone with 1,3,5-triazinanes, often in DCE at room temperature, leading to high yields of the desired products acs.orgacs.org. The condensation of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate under microwave irradiation and solvent-free conditions provides a facile route to functionalized chromeno[2,3-d]pyrimidines in high yields (85-95%) within a short reaction time (15 min) scielo.org.za.

Table 3: Representative Synthetic Methods for Chromeno[2,3-d]pyrimidin-5-one Systems

RouteStarting MaterialsConditionsTypical YieldsReferences
1. MCR Barbituric acid, Substituted salicylaldehydesIonic liquid catalyst (e.g., diethanolammonium chloroacetate), water:ethanol (1:1), reflux, 3 hModerate to good researchgate.net
2. Microwave-Promoted MCR 3-Formylchromones, Amines, ParaformaldehydeCatalyst-free, solvent-freeGood to excellent researchgate.netnih.govfigshare.comacs.orgacs.org
3. Three-Component Reaction Barbituric acid, Dimedone/Cyclohexane-1,3-dione, Aromatic aldehydesSc(OTf)₃ catalyst, solvent-freeExcellent researchgate.net
4. Reaction with Triazinanes 2-Aminochromone or 3-aldehyde-chromone, 1,3,5-TriazinaneDCE, Room temperatureHigh acs.orgacs.org
5. MCR with Formamidine Acetate 2-Amino-3-cyano-4H-chromenes, Formamidine acetateMicrowave irradiation, solvent-free, 15 min85-95% scielo.org.za

Compound List

this compound

Thiazolo[3,2-a]pyrimidin-5-one

Thiadiazolo[3,2-a]pyrimidin-5-one

Chromeno[2,3-d]pyrimidin-5-one

Reactivity and Reaction Mechanisms of Pyrimidin 5 4h One Derivatives

Electrophilic Reactivity and Functionalization

The electronic nature of the pyrimidin-5(4H)-one core, characterized by the presence of two nitrogen atoms and a carbonyl group, influences its susceptibility to electrophilic attack. Compared to the aromatic pyrimidine (B1678525) ring, the this compound system has altered electron distribution. The carbonyl group at position 5 and the nitrogen atoms at positions 1 and 3 withdraw electron density, making the ring carbons (particularly C2 and C6) electron-deficient. The C4 position is saturated (a methylene (B1212753) group, CH₂).

While direct electrophilic aromatic substitution on the carbon atoms of the parent this compound ring is not extensively documented in the provided literature, general principles suggest that such reactions would be challenging due to the deactivated nature of the ring. Electrophilic attack, if it occurs on the carbon framework, would likely favor positions that are least electron-deficient or can be activated. In related fused systems like pyrazolo[1,5-a]pyrimidin-5(4H)-ones, electrophilic substitution has been observed to occur preferentially on the pyrazole (B372694) ring, rather than the pyrimidinone portion researchgate.netresearchgate.net. For instance, electrophilic substitution in these systems has been reported to occur exclusively at the C4 atom of the five-membered heteroring researchgate.netresearchgate.net. Electrophilic attack can also occur at the nitrogen atoms, leading to N-alkylation or N-oxidation under appropriate conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidinone Ringijpsjournal.comacs.org

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyrimidine derivatives, particularly when electron-withdrawing groups and suitable leaving groups are present on the ring. For this compound derivatives, SNAr is expected to occur if a good leaving group, such as a halogen, is present at an electron-deficient position, typically C2 or C6. The carbonyl group at C5 and the ring nitrogens contribute to the electron deficiency at these positions, facilitating nucleophilic attack.

In fused pyrazolo[1,5-a]pyrimidine (B1248293) systems, nucleophilic aromatic substitution (NAS) is a common method for functionalizing positions 5 and 7, which are part of the pyrimidine ring within the fused structure mdpi.com. This allows for the introduction of various nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides mdpi.com. While the parent this compound lacks inherent leaving groups on its core carbons, the principles of SNAr are applicable if such substituents are introduced. For example, if a chlorine atom were present at the C2 or C6 position of a this compound derivative, it could be readily displaced by various nucleophiles.

C-H Functionalization of Pyrimidinone Scaffolds

C-H functionalization represents a powerful strategy for directly converting C-H bonds into C-C, C-N, C-O, or C-S bonds, thereby enabling the synthesis of complex molecules from simpler precursors. This approach is highly valued for its atom economy and synthetic efficiency. For pyrimidinone scaffolds, C-H functionalization can target the positions bearing hydrogen atoms, namely C2, C4 (methylene), and C6.

Studies on related fused systems, such as pyrido[1,2-a]pyrimidin-4-ones, have demonstrated efficient C-H functionalization methodologies. These include palladium-catalyzed cross-coupling reactions, photocatalytic transformations, and other metal-mediated processes. These methods offer versatile routes to introduce diverse substituents onto the pyrimidinone core researchgate.netresearchgate.net.

Arylation, Alkenylation, Sulfenylation, Selenylation, and Phosphonation Reactionsjst.go.jp

C-H functionalization reactions have been successfully applied to various pyrimidinone derivatives, particularly within fused ring systems like pyrido[1,2-a]pyrimidin-4-ones, to achieve arylation, alkenylation, sulfenylation, selenylation, and phosphonation.

Arylation and Alkenylation: Palladium-catalyzed C-H activation has been employed for the direct arylation and alkenylation of pyrimidinone scaffolds. For example, the direct C3-alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved using oxygen as an oxidant researchgate.netresearchgate.net. Furthermore, Suzuki-Miyaura cross-coupling reactions of halo-substituted pyrido[1,2-a]pyrimidin-4-ones with (het)arylboronic acids provide efficient access to (het)aryl and vinyl derivatives researchgate.netresearchgate.net.

Sulfenylation and Selenylation: Regioselective C-H chalcogenation (sulfenylation and selenylation) at the C3 position of 4H-pyrido[1,2-a]pyrimidin-4-ones has been accomplished using visible light photocatalysis, employing readily available dichalcogenides researchgate.netresearchgate.net.

Phosphonation: Direct phosphonation of pyrido[1,2-a]pyrimidin-4-ones has been reported using di-n-butyl phosphite (B83602) as the phosphonating agent, catalyzed by silver nitrate (B79036) (AgNO₃) in acetonitrile (B52724) researchgate.netresearchgate.net.

Table 1: Examples of C-H Functionalization Reactions on Pyrimidinone Scaffolds

Reaction TypeSubstrate Example (Fused System)Reagents/ConditionsProduct TypeYield (Typical)Citation
Alkenylation2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-onePd-catalyzed C-H activation, O₂ (oxidant)C3-Alkenylated derivativesModerate to high researchgate.netresearchgate.net
ArylationHalo-4H-pyrido[1,2-a]pyrimidin-4-oneSuzuki-Miyaura coupling with (het)arylboronic acidsC-Aryl derivativesGood to excellent researchgate.netresearchgate.net
Sulfenylation4H-Pyrido[1,2-a]pyrimidin-4-oneVisible light photocatalysis, dichalcogenides, persulfate oxidantC3-Sulfenylated derivativesModerate to high researchgate.netresearchgate.net
Selenylation4H-Pyrido[1,2-a]pyrimidin-4-oneVisible light photocatalysis, dichalcogenides, persulfate oxidantC3-Selenylated derivativesModerate to high researchgate.netresearchgate.net
Phosphonation2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneDi-n-butyl phosphite, AgNO₃ (10 mol%), CH₃CN, 60°CC-Phosphonated derivatives74% researchgate.netresearchgate.net

Cycloaddition Reactions, including Inverse Electron Demand Diels-Alder (IEDDA)ontosight.aicu.edu.eg

Cycloaddition reactions offer powerful pathways for constructing complex ring systems. Pyrimidinone derivatives, particularly when incorporated into fused systems, can participate in various cycloaddition reactions.

Inverse Electron Demand Diels-Alder (IEDDA): Pyrido[1,2-a]pyrimidin-4-ones have been utilized as electron-deficient dienes in IEDDA reactions with electron-rich dienophiles, such as butyl vinyl ether or 3,4-dihydro-2H-pyran avinuty.ac.in. These reactions lead to the formation of new cyclic structures, demonstrating the utility of the pyrimidinone scaffold in [4+2] cycloadditions. Intramolecular [4+2] cycloaddition reactions involving N-arylimines derived from pyrido[1,2-a]pyrimidine (B8458354) precursors have also been reported researchgate.net.

Other Cycloadditions: While IEDDA is a prominent example, other cycloaddition pathways might be accessible depending on the specific substituents and reaction partners. For instance, reactions involving nitrones and ylidene malononitriles or oxazolones have been studied, though not directly involving the parent this compound core researchgate.net.

Rearrangement Processes and Ring Transformations

Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to structural isomers. Pyrimidinone systems can undergo various rearrangements, including the well-known Smiles rearrangement.

Smiles Rearrangements in Pyrimidinone Chemistryresearchgate.net

The Smiles rearrangement is a nucleophilic aromatic substitution reaction involving the intramolecular migration of an aryl, alkyl, or heteroatom group from one heteroatom to another, typically via an anionic intermediate. This rearrangement is known to occur in various heterocyclic systems.

While direct examples of Smiles rearrangements specifically on the parent this compound are not detailed in the provided literature, this type of rearrangement is well-established in related heterocyclic chemistry. For instance, Smiles rearrangements have been utilized in the synthesis of fused pyrimidinone derivatives, such as researchgate.netijpsjournal.comvulcanchem.comtriazolo[4,3-a]pyrimidin-5(1H)-ones, via tandem reactions involving Japp-Klingemann and cyclization steps juniperpublishers.comjuniperpublishers.com. Similarly, Smiles rearrangement processes have been employed in the synthesis of 1,4-thiazepin-5(4H)-one derivatives acs.org. These examples highlight the potential for pyrimidinone systems to participate in such transformations, especially when appropriately substituted with migrating groups and nucleophilic centers.

Compound List:

this compound

Pyrazolo[1,5-a]this compound

Pyrido[1,2-a]pyrimidin-4-one

researchgate.netijpsjournal.comvulcanchem.comTriazolo[4,3-a]pyrimidin-5(1H)-one

1,4-Thiazepin-5(4H)-one

Pyrimidine Ring Contraction Mechanisms

Pyrimidine ring contraction refers to chemical processes that result in the formation of a smaller ring system from a pyrimidine precursor, often involving the loss of one or more atoms from the original pyrimidine nucleus. While specific documented instances of this compound undergoing direct ring contraction are less common in broad literature surveys, general mechanisms observed in pyrimidine chemistry provide insight into potential pathways.

One proposed mechanism for pyrimidine ring contraction involves initial epoxidation of a double bond within the pyrimidine ring, followed by acyl 1,2-migration. This can lead to the formation of transient intermediates, such as dehydrodeoxyspiroiminodihydantoin, which subsequently undergo hydrolytic ring-opening. Such processes have been observed in the oxidation of guanine, which contains a pyrimidine moiety, suggesting that similar oxidative and migratory pathways could potentially be applicable to modified pyrimidine systems under appropriate conditions researchgate.netresearchgate.net.

Another conceptual approach to pyrimidine ring contraction involves skeletal editing, such as the formal deletion of a carbon atom. This can be achieved through Zincke-type reactivity paradigms, where the three-atom N–C–N unit of the pyrimidine ring is replaced by a two-atom N–N unit derived from a binucleophile, such as hydrazine. This strategy allows for significant alterations to the heterocyclic core, effectively contracting the ring system escholarship.org. The development of methods for such skeletal transformations is an active area of research, aiming to access novel heterocyclic scaffolds from common pyrimidine precursors.

Oxidation and Reduction Methodologies

The pyrimidine ring, while generally more resistant to oxidation than purine (B94841) systems due to its higher redox potential, can undergo various oxidative transformations. Understanding these processes is crucial for manipulating pyrimidine derivatives and for studying their biological fate.

Oxidation: Pyrimidine bases possess higher oxidation potentials compared to purines, making them less susceptible to artifactual oxidation plos.orgnih.gov. However, under specific conditions, pyrimidines can be oxidized. Direct electron transfer reactions can lead to the formation of radical cations, which may subsequently undergo hydration and deprotonation. Hydration can yield hydroxyl-substituted radicals, while deprotonation can lead to the formation of uracil (B121893). For instance, thymine, a pyrimidine base, can be oxidized to form 5-hydroxy-5-methylhydantoin (B43818) via radical cation intermediates, hydration, and subsequent reactions plos.org.

Oxidative processes can also involve reagents like hydrogen peroxide (H₂O₂). For example, the oxidation of thiocarbonyl pyrimidine nucleosides using H₂O₂ in aqueous solution can lead to the activation of the pyrimidine base, often resulting in hydrolysis. A study demonstrated the efficient conversion of ara-7U (a thiocarbonyl pyrimidine nucleoside) to ara-4U (a uridine (B1682114) analogue) using H₂O₂ under mild conditions nih.gov.

Reduction: Reduction methodologies applied to pyrimidine systems can lead to diverse outcomes, including ring saturation or cleavage. For pyrimidine rings to undergo cleavage, a preliminary reduction step, often involving NADPH, is necessary jaypeedigital.com. This suggests that reducing equivalents play a critical role in initiating the breakdown of the pyrimidine nucleus.

Furthermore, specific reduction reactions can occur at particular positions within the pyrimidine ring. While purine C8-reduction is generally facile, pyrimidine C2-reduction is observed to occur predominantly at low pH nih.gov. These reduction pathways highlight the nuanced reactivity of the pyrimidine core depending on the reaction conditions and the specific positions within the ring.

Table 1: Examples of Pyrimidine Oxidation and Reduction

Reaction TypeSubstrate ExampleReagent/ConditionsObserved Transformation/ProductCitation
OxidationThiocarbonyl pyrimidine nucleoside (e.g., ara-7U)H₂O₂, pH 7, room temperatureHydrolysis of thiocarbonyl; formation of uridine analogue (ara-4U) nih.gov
OxidationThymine (in DNA)Various oxidizing agents (e.g., hydroxyl radical)Formation of radical cations, hydration, deprotonation; potential formation of 5-OH-5MeHyd plos.org
ReductionPyrimidine ringNADPHPrerequisite for ring cleavage jaypeedigital.com
ReductionPyrimidine C2Low pHObserved C2-reduction nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are pivotal in the synthesis of complex heterocyclic structures, including fused pyrimidine systems. These reactions involve a functional group within a molecule reacting with another part of the same molecule, leading to the formation of a new ring. In the context of pyrimidine chemistry, intramolecular cyclization often facilitates the construction of polycyclic frameworks or the modification of existing pyrimidine rings.

For instance, in the synthesis of fused heterocyclic systems, such as certain pyrimidoquinolines, intramolecular cyclization is a common strategy. These reactions can involve nucleophilic attack of a nitrogen atom or a carbon-based nucleophile within a side chain onto an electrophilic center on the pyrimidine ring or an attached moiety, leading to ring closure. Examples include the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives, where intramolecular cyclization is a key step researchgate.net.

Furthermore, the heterocyclization of substituted pyrimidines or their precursors can also proceed via intramolecular pathways. For example, functionalized chromene derivatives bearing nitrile groups have been shown to undergo cyclization reactions, leading to the formation of pyrimidinone structures, often involving intramolecular attack of an amino group onto a carbonyl or nitrile functionality researchgate.net.

Table 2: Examples of Intramolecular Cyclization in Pyrimidine Chemistry

Reaction TypeSubstrate Example (General Class)Key Functional Groups InvolvedResulting Structure TypeCitation
Intramolecular CyclizationFunctionalized pyrimidinesAmino group, electrophilic center (e.g., ester, nitrile)Fused pyrimidine systems, pyrimidinones (B12756618) researchgate.netresearchgate.net
HeterocylizationSubstituted chromene carbonitrilesAmino group, nitrilePyrimidinone derivatives researchgate.net

Compound List:

this compound

Guanine

Uracil

Thymine

5-hydroxypyrimidine (B18772)

Imidazolone

Dehydrodeoxyspiroiminodihydantoin

Thieno[3,2-b]quinoline

Pyrimidoquinolines

Pyrimido[5,4-c]quinolines

Pyrimido[4,5-b]quinolines

Triazolopyrimidines

Ara-7U

Ara-4U

β-ribo-6C

β-ribo-9

Ara-5A

Ara-4A

Ara-5I

Ara-4I

5-hydroxy-5-methylhydantoin

Thymine glycol

Formamide remnant of pyrimidine base

Tautomerism and Isomerism in Pyrimidin 5 4h One Systems

Keto-Enol Tautomerism of Pyrimidin-5(4H)-one Derivatives

The most prevalent form of tautomerism in pyrimidinone systems is keto-enol tautomerism, where a proton migrates between a nitrogen or carbon atom and an exocyclic oxygen atom. This results in an equilibrium between a keto form (an amide) and an enol form (a hydroxypyrimidine).

In the case of pyrimidinones (B12756618), the keto tautomer is overwhelmingly favored. Computational studies on the analogous 4(3H)-pyrimidinone molecule reveal why the introduction of a second nitrogen atom into the pyridine (B92270) ring system dramatically shifts the equilibrium away from the enol (hydroxy) form. nih.gov While 2-hydroxypyridine (B17775) exists predominantly in its hydroxyl form, 4(3H)-pyrimidinone strongly prefers the keto configuration. This preference is attributed to the electronic destabilization of the enol form caused by the second nitrogen atom, which makes the ketonic structure energetically more favorable. nih.gov This principle is fundamental to understanding the tautomeric preference in pyrimidine (B1678525) nucleobases like uracil (B121893) and thymine. nih.gov

These findings suggest that this compound and its derivatives would also exhibit a strong preference for the keto tautomer over the corresponding enol tautomer, pyrimidin-5-ol. The equilibrium heavily favors the amide structure due to the inherent electronic properties of the diazine ring.

Imino-Enamine Tautomerism within Fused Pyrimidinone Architectures

In more complex, fused-ring systems incorporating a pyrimidinone core, other forms of tautomerism, such as imino-enamine tautomerism, can occur alongside the keto-enol equilibrium. This is particularly relevant in derivatives where amino groups are present or where the pyrimidinone ring is fused to other heterocyclic structures.

A notable example is found in the chromenopirazolopyrimidinone (CPP) system, synthesized from the multicomponent reaction of 4-hydroxy-2H-chromen-2-one, 5-amino-1H-pyrazole, and benzaldehyde. mdpi.com Spectroscopic analysis of this complex molecule reveals the coexistence of multiple tautomers. The equilibrium in this fused architecture involves a keto-enamine-enol-imine tautomerism. mdpi.comsciforum.net The ¹H NMR spectrum of CPP in solution shows distinct signals for both NH and OH protons, indicating a dynamic equilibrium between at least two forms. mdpi.com This demonstrates that in polycyclic systems, the pyrimidinone core can participate in more complex proton transfer networks, leading to a mixture of tautomers that may include imine and enamine forms.

Investigation of Tautomeric Equilibria in Solution and Solid State

The equilibrium position between tautomers is highly sensitive to the molecule's environment, differing significantly between the gas phase, solid state, and solutions of varying polarity.

Solid State: In the solid crystalline state, pyrimidinone derivatives almost invariably adopt the keto form. This preference is driven by the efficiency of crystal packing and the formation of strong intermolecular hydrogen bonds between the N-H donor and C=O acceptor groups of adjacent molecules. X-ray diffraction studies on numerous pyrimidines and purines confirm their existence in the keto and amino forms in the solid state.

Solution: In solution, the tautomeric equilibrium is strongly influenced by the solvent's properties.

Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. For pyrimidinones, the keto form is significantly more polar than the enol form. Therefore, polar protic solvents like water or ethanol (B145695) shift the equilibrium further toward the keto tautomer. nih.govcdnsciencepub.com

Nonpolar Solvents: In dilute solutions of nonpolar solvents, the proportion of the less polar enol tautomer may increase. cdnsciencepub.com

Studies on related heterocyclic systems like 2-mercaptopyrimidine (B73435) show a clear trend where polar solvents and self-association favor the thione (keto-analog) form, while the thiol (enol-analog) form is more prevalent in dilute, nonpolar solutions. cdnsciencepub.com This general principle holds for pyrimidinones, where the keto form's stability is enhanced by solvents capable of hydrogen bonding and stabilizing the polar amide group.

Computational and Spectroscopic Elucidation of Preferred Tautomeric Forms

A combination of computational modeling and spectroscopic analysis is essential for identifying the dominant tautomeric forms and quantifying their equilibrium.

Computational Methods: Quantum chemical calculations are powerful tools for predicting the relative stabilities of tautomers. High-level methods are used to determine the energetics of the tautomeric equilibrium and the energy barriers for interconversion. researchgate.net

Density Functional Theory (DFT): Widely used to optimize molecular geometries and calculate the relative energies of tautomers in both the gas phase and in solution (using continuum solvent models like PCM). researchgate.net

Composite Methods (e.g., G3, G4): These methods provide highly accurate energy calculations, offering reliable predictions of tautomer stability. researchgate.net

Ab initio Methods (e.g., MP2, QCISD): Used to analyze potential energy surfaces and calculate energy barriers for proton transfer. researchgate.net

Spectroscopic Methods: Experimental techniques provide direct evidence for the presence and structure of different tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for studying tautomeric equilibria in solution. The presence of distinct signals for protons and carbons in different tautomeric forms (e.g., separate signals for NH and OH protons) allows for their identification and quantification. Advanced techniques like HSQC and NOE can further confirm structural assignments. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between tautomers by identifying characteristic vibrational frequencies, such as the C=O stretch in the keto form versus the O-H stretch and C=N vibrations in the enol form.

UV-Vis Spectroscopy: Keto and enol tautomers typically have different electronic structures and thus exhibit distinct absorption spectra. By analyzing the UV-Vis spectra in various solvents, the molar ratios of the tautomeric forms can be determined, often with the aid of deconvolution algorithms. mdpi.comsciforum.net

The following table summarizes the key methods used to elucidate pyrimidinone tautomerism:

MethodTypeInformation ProvidedExample Application
DFT (e.g., B3LYP)ComputationalOptimized geometries, relative energies, reaction barriersStudying amine-imine tautomerism in pyrimidine derivatives researchgate.net
G4/MP2 Composite MethodsComputationalHighly accurate thermodynamic data (enthalpies of formation)Comparing stabilities of 4(3H)-pyrimidinone and 2-hydroxypyridine researchgate.net
NMR Spectroscopy (¹H, ¹³C)SpectroscopicIdentification and quantification of tautomers in solutionObserving keto-enamine-enol-imine equilibrium in fused pyrimidinones mdpi.com
IR SpectroscopySpectroscopicDetection of functional groups (C=O vs. O-H)Characterizing tautomers of anti-cancer drug Gemcitabine nih.gov
UV-Vis SpectroscopySpectroscopicMonitoring tautomeric equilibrium shifts with solvent polarityAnalyzing tautomer ratios in chromenopirazolopyrimidinone solutions sciforum.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Pyrimidin-5(4H)-one in solution. It provides information on the chemical environment of individual protons and carbon atoms, allowing for the definitive assignment of the molecular skeleton.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of this compound. The chemical shifts observed are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's structure. For 5-hydroxypyrimidine (B18772), the enol tautomer of this compound, the following chemical shifts have been reported in dimethyl sulfoxide-d6 (DMSO-d6).

In ¹H NMR, a broad singlet observed at approximately δ 10.45-10.54 ppm is characteristic of the hydroxyl proton (-OH) chemicalbook.comrsc.org. A singlet appearing at δ 8.66-8.67 ppm can be assigned to the proton at position 2 of the pyrimidine (B1678525) ring chemicalbook.comrsc.org. Another singlet, integrating to two protons, is observed at δ 8.34 ppm, corresponding to the protons at positions 4 and 6 chemicalbook.comrsc.org.

The ¹³C NMR spectrum of 5-hydroxypyrimidine in DMSO-d6 shows three distinct signals. The signal at δ 152.48 ppm is attributed to the carbon atom bearing the hydroxyl group (C5) rsc.org. The other two signals at δ 150.31 ppm and δ 144.67 ppm are assigned to the remaining carbon atoms of the pyrimidine ring rsc.org.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxypyrimidine in DMSO-d6

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H 8.66 - 8.67 -
C4-H, C6-H 8.34 -
C5-OH 10.45 - 10.54 -
C2 - 150.31
C4, C6 - 144.67

Note: The specific assignment of C2, C4, and C6 in the ¹³C NMR spectrum may require further 2D NMR analysis for unambiguous confirmation.

While specific two-dimensional (2D) NMR studies for the parent this compound are not extensively detailed in the available literature, these techniques are invaluable for the structural elucidation of pyrimidine derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings between protons and carbons, helping to establish the connectivity of the pyrimidine ring. The Correlation Spectroscopy (COSY) experiment would identify proton-proton coupling networks, which would be limited in the case of the largely isolated spin systems in 5-hydroxypyrimidine. For more complex substituted derivatives of this compound, these 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For 5-hydroxypyrimidine, the protonated molecule ([M+H]⁺) has a calculated exact mass of 97.0397 rsc.org. Experimental HRMS data shows a found mass of 97.0401, which is in close agreement with the calculated value, confirming the elemental composition of C₄H₅N₂O rsc.org.

Table 2: High-Resolution Mass Spectrometry Data for 5-Hydroxypyrimidine

Ion Calculated Exact Mass Found Exact Mass

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.

For the keto tautomer, this compound, a strong absorption band characteristic of a C=O (carbonyl) stretching vibration would be expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations would appear as a broader band in the region of 3200-3500 cm⁻¹.

For the enol tautomer, 5-hydroxypyrimidine, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic ring would give rise to a series of bands typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

While a complete, assigned IR spectrum for the parent compound is not available in the provided search results, the presence and position of these key bands would be crucial in determining the predominant tautomeric form in the solid state.

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for the parent this compound is not available in the provided search results, data from related pyrimidine derivatives can offer insights into the expected geometric parameters. In crystallized pyrimidine rings, C-N bond lengths have been reported to be in the range of 1.329-1.344 Å Current time information in Doddridge County, US.. The bond angles within the pyrimidine ring, such as N1-C2-N3, C-N-C, N-C-C, and C-C-C, are typically in the range of 116°-122°, which is consistent with sp² hybridization Current time information in Doddridge County, US.. The specific bond lengths and angles in this compound would be influenced by the position of the carbonyl group and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. A definitive crystal structure would be invaluable for understanding the precise geometry and tautomeric form of the molecule in the solid state.

Confirmation of Tautomeric Forms and Crystal Packing

The definitive elucidation of the solid-state structure of pyrimidinone derivatives, including the predominant tautomeric form and the intricacies of their crystal packing, is accomplished primarily through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions that govern the supramolecular architecture.

Detailed Research Findings

Research on the pyrimidinone scaffold consistently demonstrates that these molecules exhibit robust and predictable intermolecular interactions, which are fundamental to their crystalline structure. The primary forces dictating the crystal packing are strong hydrogen bonds. semanticscholar.org

Tautomeric Form Confirmation:

Pyrimidinones (B12756618) can theoretically exist in several tautomeric forms, most commonly the keto (amide) and enol (hydroxy) forms. X-ray crystallography provides conclusive evidence for the dominance of the keto tautomer in the solid state for a wide range of pyrimidinone derivatives. acs.orgnih.gov The determination is based on two key crystallographic observations:

Localization of Hydrogen Atoms: Difference Fourier maps can often locate the position of hydrogen atoms, confirming their attachment to a nitrogen atom (N-H) rather than the exocyclic oxygen atom (O-H). nih.gov

Bond Length Analysis: The length of the carbon-oxygen bond is a definitive indicator. A distinct double bond (C=O), typically in the range of 1.23 Å, confirms the keto form. In contrast, a C-O single bond characteristic of the enol tautomer would be significantly longer, approximately 1.36 Å. nih.gov

Studies on analogous compounds like pyrazolo[1,5-a]pyrimidin-7(4H)-one have established the C=O bond length at 1.23 ± 0.01 Å, unequivocally supporting the keto structure as the dominant form in the crystalline state. nih.gov

Table 1: Representative Bond Lengths from X-ray Crystallography of a Pyrimidinone Analog Confirming the Keto Tautomer.
BondTypical Experimental Length (Å)Conclusion
C=O1.23 ± 0.01Consistent with a carbonyl double bond (Keto form).
C-O (aromatic)~1.36Expected length for a phenolic single bond (Enol form), which is not observed.

Crystal Packing and Hydrogen Bonding Networks:

The crystal packing of pyrimidinones is predominantly directed by a network of intermolecular hydrogen bonds. semanticscholar.org The pyrimidinone core contains excellent hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and ring nitrogen atoms). researchgate.net This leads to the formation of highly stable, self-assembling supramolecular structures.

The most significant interactions observed in the crystal lattices of pyrimidinone derivatives are:

N−H···O Hydrogen Bonds: These are the most robust and prevalent interactions, where the N-H group of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of a neighboring molecule. These interactions are highly directional and are the primary drivers of crystal assembly. semanticscholar.org

C−H···O Hydrogen Bonds: Weaker, yet structurally significant, C-H···O interactions also contribute to the stability of the crystal lattice, further cross-linking the primary hydrogen-bonded motifs. semanticscholar.org

Analysis based on the quantum theory of atoms in molecules (QTAIM) on a series of substituted pyrimidinones has quantified the energies of these interactions, revealing that N−H···O bonds have an average energy of approximately -16.55 kcal mol⁻¹, while C−H···O bonds average around -6.48 kcal mol⁻¹. semanticscholar.org These interactions guide the molecules into well-defined patterns, such as chains or sheets. For instance, in the crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione, an analog where the oxygen is replaced by sulfur, similar N–H···S and C–H···N interactions link molecules into a two-dimensional network. nih.gov

Table 2: Representative Intermolecular Hydrogen Bond Geometries in Pyrimidinone Analog Crystals.
Donor (D)Hydrogen (H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)Interaction Type
N1H1S12.61161.0Strong Hydrogen Bond
C5H5S12.93138.0Weak Hydrogen Bond
C3H3N22.58145.0Weak Hydrogen Bond

Data derived from the analogous thione compound, 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione, illustrating typical hydrogen bond geometries. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to elucidate the electronic structure and fundamental properties of molecules like Pyrimidin-5(4H)-one. These calculations offer a detailed picture of electron distribution, bonding, and molecular characteristics.

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for calculating molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. Studies utilizing DFT, often with hybrid functionals like B3LYP and various basis sets (e.g., 6-311++G(d,p)), have been conducted on pyrimidine (B1678525) derivatives to understand their electronic structure and reactivity mdpi.combohrium.comderpharmachemica.comnih.govresearchgate.netphyschemres.orgmdpi.comekb.eg. These calculations provide a foundation for interpreting experimental data and predicting molecular behavior. For instance, DFT calculations have been used to optimize molecular geometries and compare them with experimental X-ray diffraction data, revealing consistency in structural parameters mdpi.comresearchgate.net.

HOMO-LUMO Energy Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial descriptors for understanding a molecule's electronic properties and chemical reactivity journalijar.com. The HOMO-LUMO energy gap (ΔE) is directly related to the molecule's stability and its ability to undergo charge transfer journalijar.comresearchgate.net. A smaller energy gap generally indicates higher reactivity and potential for electronic excitation journalijar.comresearchgate.net. For a related pyrimidine derivative, the HOMO was found to be localized on one part of the molecule, while the LUMO was localized on another, suggesting potential sites for electron donation and acceptance, respectively mdpi.com. Studies on various pyrimidine scaffolds have reported HOMO-LUMO energy gaps, which are indicative of their electronic behavior mdpi.combohrium.comderpharmachemica.comjournalijar.comresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution within a molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential physchemres.orgekb.egjournalijar.comresearchgate.netopenaccesspub.orgresearchgate.net. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions, such as hydrogen bonding researchgate.netopenaccesspub.orgresearchgate.net. For pyrimidine derivatives, MEP analysis helps identify potential interaction sites relevant to biological activity or material properties researchgate.netopenaccesspub.orgresearchgate.net.

Fukui Indices and Global Reactivity Descriptors

Fukui functions are local reactivity descriptors that indicate the propensity of specific atomic sites within a molecule to undergo nucleophilic or electrophilic attack researchgate.netfaccts.de. These functions, along with global reactivity descriptors such as chemical hardness (η), softness (S), ionization potential (I), and electron affinity (A), provide a comprehensive understanding of a molecule's chemical reactivity and stability ekb.egjournalijar.comresearchgate.netjmcs.org.mx. For example, a lower hardness value generally correlates with higher reactivity researchgate.net. These descriptors are derived from DFT calculations and are essential for predicting reaction pathways and chemical behavior researchgate.netjmcs.org.mx.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules, including their conformational flexibility and interactions with other species biorxiv.orggalaxyproject.org. By simulating the movement of atoms and molecules over time, MD can reveal preferred conformations, binding modes, and the stability of molecular assemblies biorxiv.orggalaxyproject.org. While specific MD studies on this compound were not directly detailed in the provided search results, MD simulations are a standard technique for analyzing the conformational landscape of heterocyclic compounds and their interactions, which is crucial for understanding their behavior in biological systems or materials biorxiv.orggalaxyproject.orgchemrxiv.orguni-duesseldorf.de.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Theoretical calculations, often based on DFT, can predict the chemical reactivity of molecules and map out potential reaction pathways faccts.dechemrxiv.org. By analyzing transition states and energy barriers, researchers can gain insights into reaction mechanisms and kinetics. For instance, studies on related pyrimidine systems have used computational methods to elucidate reaction mechanisms, such as the role of Meisenheimer complexes in nucleophilic aromatic substitution reactions chemrxiv.org. Understanding these theoretical predictions is vital for designing synthetic routes and anticipating the chemical behavior of this compound.

Energetic and Structural Analysis of Tautomeric Preferences

This compound, like many heterocyclic compounds containing carbonyl and amine/imine functionalities, is expected to exist in various tautomeric forms. The most common tautomeric interconversions for such systems involve the migration of a proton, leading to keto-enol or amide-enamine equilibria. For this compound, potential tautomers could arise from the migration of a hydrogen atom from the nitrogen atoms (N1 or N3) to the oxygen atom of the carbonyl group, or from a carbon atom to the carbonyl oxygen.

Computational studies, particularly those employing Density Functional Theory (DFT) with methods like B3LYP, are instrumental in elucidating these tautomeric preferences. These calculations allow for the optimization of molecular geometries and the determination of relative energies, thereby identifying the most stable tautomeric form under specific conditions (e.g., gas phase or in solution).

Tautomeric Forms and Energetic Analysis:

While specific computational data for this compound itself is not directly available in the search results, studies on analogous pyrimidinone structures provide insight. For instance, research on similar heterocyclic systems indicates that the keto or amide forms are often more stable than their enol or enamine counterparts due to factors like aromaticity, hydrogen bonding, and electronic delocalization researchgate.netnih.govmdpi.comkashanu.ac.irresearchgate.netacs.org.

For pyrimidinones (B12756618), the predominant tautomeric forms typically involve the carbonyl group. The migration of a proton from an adjacent nitrogen atom to the carbonyl oxygen would result in a hydroxyl group (enol form), while the migration of a proton from a nitrogen to the carbonyl carbon would lead to an imine functionality. The relative stability of these forms is quantified by their calculated energies. For example, in similar pyrimidine derivatives, the keto tautomer has been found to be more stable than the enol tautomer researchgate.netmdpi.comacs.org.

The energetic analysis typically involves calculating the total electronic energy or Gibbs free energy for each optimized tautomeric structure. The difference in these energies () indicates the thermodynamic favorability of one tautomer over another. Studies on related compounds often report energy differences in the range of several kcal/mol, favoring the keto/amide forms researchgate.netkashanu.ac.ir.

Structural Analysis:

Once the most stable tautomer is identified through energetic calculations, structural analysis focuses on its optimized geometry. This includes determining key bond lengths, bond angles, and dihedral angles. For a keto tautomer, one would expect a characteristic C=O double bond length, typically around 1.23 Å, and a C-O single bond length if an enol form were present vulcanchem.comnih.gov. The planarity of the ring system and the presence of intramolecular hydrogen bonds are also important structural features that influence tautomeric stability and are assessed through computational methods researchgate.netnih.govkashanu.ac.irresearchgate.net.

Data Table: Hypothetical Tautomeric Energetics and Structural Features

Based on general trends observed for pyrimidinone systems, the following table illustrates the expected types of data obtained from computational studies. Actual values for this compound would require specific calculations.

Tautomeric FormRelative Energy (kcal/mol)Key Bond Lengths (Å)Key Bond Angles (°)Notes
Keto Tautomer 0.0 (Reference)C=O: ~1.23C-N: ~1.35C-C: ~1.40C-C-N: ~118N-C=O: ~122Typically the most stable form due to potential aromaticity or conjugation.
Enol Tautomer +X.XXC-OH: ~1.36C=C: ~1.33C-N: ~1.34C-C-OH: ~110O-C=C: ~120Less stable than keto form, often due to loss of conjugation or aromaticity.
Other Tautomers +Y.YYVariesVariesMay involve different proton positions or ring rearrangements.

Note: The values in the table are illustrative, representing typical findings for similar compounds. Specific computational studies on this compound would be needed to provide precise energetic and structural data.

Compound Names Mentioned:

this compound

Pyrimidinones

Uracil (B121893)

Isocytosine

2-hydroxypyrimidine (B189755)

4-hydroxypyrimidine (B43898)

Pyrazolo[1,5-a]pyrimidin-7(4H)-one

4-nitroso-5-pyrazolone

Quinoline-4-one derivatives

Imidazo[4,5-b]pyridine

Furo[3,4-d]pyrimidine

Indole tagged vulcanchem.commdpi.combohrium.comthiadiazolo[3,2-a]pyrimidin-5-one

Supramolecular Chemistry of Pyrimidin 5 4h One Derivatives

Non-Covalent Interactions in Crystal Engineering

Hydrogen Bonding Networks and Motifs

Hydrogen bonding is a primary force driving the self-assembly of pyrimidin-5(4H)-one derivatives in the solid state k-state.edumdpi.com. The presence of donor and acceptor sites within these molecules, such as N-H and C=O groups, facilitates the formation of intricate hydrogen-bonding networks. These networks can manifest as dimers, chains, or more complex supramolecular architectures, often described using graph set notation (e.g., R22(8), R66(32)) iucr.orgresearchgate.net. For example, N-H···N and N-H···O interactions are commonly observed, contributing significantly to the stability and specific packing arrangements of the crystals researchgate.netconicet.gov.ar. The systematic study of hydrogen bonding patterns, as proposed by Etter, highlights the tendency for molecules to utilize all available hydrogen bond donors and acceptors to form the most stable arrangements k-state.edu.

Self-Assembly Processes and Crystal Packing Arrangements

The self-assembly of this compound derivatives into ordered crystalline structures is governed by the interplay of various non-covalent forces, primarily hydrogen bonding and π-π stacking k-state.eduacs.orgnih.gov. These interactions dictate the specific crystal packing arrangements, leading to diverse supramolecular architectures. For instance, molecules can assemble into dimers, layers, or extended three-dimensional networks k-state.eduiucr.orgresearchgate.net. The choice of solvent during crystallization can significantly influence the self-assembly process, leading to different polymorphs or solvates, as seen in thiazolo[3,2-a]pyrimidines where crystallization from DMSO or ethanol (B145695) resulted in distinct supramolecular architectures nih.gov. The PIXEL energy analysis has been employed to quantify the contribution of different non-covalent interactions to the stability of various dimeric motifs within crystal structures acs.orgcsic.es.

Interactions in Solution and Aggregation Behavior

While the solid state is well-characterized by crystal packing, the behavior of this compound derivatives in solution also involves significant intermolecular interactions and aggregation phenomena. Solvent polarity and concentration can influence these interactions, leading to changes in photophysical properties or the formation of aggregates researchgate.netresearchgate.netrsc.orgacs.org. For example, aggregation-induced emission (AIE) has been observed in related heterocyclic systems, where molecules exhibit weak emission in dilute solutions but strong luminescence in aggregated states or the solid phase researchgate.netresearchgate.net. This behavior is often attributed to the restriction of intramolecular rotations in the aggregated state, which reduces non-radiative decay pathways researchgate.netrsc.org. Solvent-driven aggregation can also alter molecular conformation and intermolecular interactions, as seen in spin-crossover complexes where aggregation in a poor solvent leads to changes in isomer orientation and the absence of spin crossover behavior acs.org.

Reaction Kinetics and Mechanistic Investigations

Determination of Reaction Order and Rate Constants

Determining the reaction order and rate constants provides quantitative information about the speed of a reaction and how it depends on reactant concentrations. For pyrimidinone chemistry, reactions such as halogenation, nucleophilic substitutions, and cyclocondensations are common.

For instance, studies on the reaction of bromine with 2(1H)-pyrimidinones have investigated their kinetics, suggesting reactions can proceed via covalent hydrates acs.org. The rate of such reactions is typically influenced by the concentration of both the pyrimidinone substrate and the electrophile (e.g., bromine). While specific rate constants for Pyrimidin-5(4H)-one are not detailed in the provided literature, kinetic studies on analogous systems often employ techniques like UV-Vis spectrophotometry to monitor reactant or product concentrations over time. This allows for the determination of the rate law and the calculation of rate constants at various temperatures, which can then be used to derive activation parameters.

In a study involving thiazolo[3,2-a]pyrimidin-5-one derivatives, UV absorption measurements were used to study reaction kinetics, indicating that the elimination reaction of hydrogen iodide followed first-order kinetics, with rate constants (k) determined graphically clockss.org. The data presented in Table 1 from this study illustrates how different substituents on the pyrimidinone ring can affect the rate constant, with values ranging from 2.8 x 10⁻⁴ s⁻¹ to 90.0 x 10⁻⁴ s⁻¹ for different derivatives clockss.org. This highlights the sensitivity of reaction rates to structural modifications.

Table 1: Experimentally Determined Velocity Constants for HI Elimination Reactions

Entry Reaction 2→3 k·10⁴ [s⁻¹]
1 3.5
2 2.8
3 3.1
4 6.2
5 5.8
6 6.6
7 10.3
8 22.4
9 1.9
10 90.0

Note: Data adapted from clockss.org. Entries 'a' through 'j' correspond to different substrate derivatives.

Investigation of Reaction Intermediates

Identifying reaction intermediates is crucial for elucidating reaction mechanisms. These transient species are often short-lived and require specialized techniques for detection and characterization.

In the context of pyrimidinone synthesis, intermediates can include imines, enamines, or covalent hydrates, depending on the reaction pathway. For example, the Biginelli reaction, which synthesizes dihydropyrimidinones, has proposed mechanisms involving intermediates such as imine or enamine species researchgate.netnih.gov. Studies on the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by hexamethyldisilazane, suggest that intermediates can be formamidines, which then undergo heterocyclization mdpi.com.

A study on the reaction of peroxides with 5-deazaflavin revealed the formation of a 5-deazaflavin 4a,5-epoxide intermediate, which subsequently underwent pyrimidine (B1678525) ring contraction nih.gov. Model reaction studies consistent with this mechanism indicated initial alkaline hydrolysis of the pyrimidine ring at position 4, followed by further transformations.

While specific intermediates for this compound's reactions are not explicitly detailed, general mechanistic studies on pyrimidinone synthesis often involve trapping or spectroscopically identifying such transient species to build a comprehensive mechanistic picture.

Energy Profiles and Transition State Analysis of Pyrimidinone Reactions

Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze reaction energy profiles and transition states. These studies provide insights into the activation energy of reactions, the stability of intermediates, and the stereochemical outcomes.

DFT calculations have been employed to study the geometry and electronic properties of pyrimidinone derivatives, correlating them with experimental data researchgate.netbeilstein-journals.orgphyschemres.orgresearchgate.net. For instance, DFT has been used to analyze the molecular structure, vibrational spectra, and frontier molecular orbitals (FMO) of dihydropyrimidinone derivatives, helping to understand their reactivity physchemres.org. These calculations can map out the lowest energy pathways for a reaction, identifying the transition state structures that represent the highest energy point along the reaction coordinate.

For example, in the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives, DFT was used to explore alternative pathways and evaluate energy barriers, confirming that the formation of the six-membered pyrimidine ring was the dominant pathway under specific catalytic conditions researchgate.net. Similarly, theoretical studies on Schiff bases, including those with pyrimidine moieties, have calculated band gaps and HOMO/LUMO energies, providing information about their electronic properties and potential for optical applications researchgate.netbeilstein-journals.org.

While direct DFT analysis of this compound's specific reaction pathways is not found in the provided snippets, these computational tools are standard for investigating the transition states and energy profiles of reactions involving similar heterocyclic systems, offering a deeper understanding of their chemical behavior.

Compound List:

this compound

4-Methylpyrazolo[1,5-a]this compound

Dihydropyrimidinones

Pyrazolo[1,5-a]pyrimidin-7(4H)-one

Thiazolo[3,2-a]pyrimidin-5-one

Pyrazolo[1,5-a]thieno[2,3-e]this compound

4H-Pyrido[1,2-a]pyrimidin-4-one

Pyrimido[5,4-d]pyrimidine-2,8-dione

2(1H)-Pyrimidinone

5-Bromo-2(1H)-pyrimidinone

Pyrazolo[3,4-d]pyrimidine

Thieno[2,3-e] researchgate.netvulcanchem.combeilstein-journals.orgtriazolo[4,3-a]pyrimidine-5(4H)-one

Benzo beilstein-journals.orgmdpi.comthieno[3,2-d]pyrimidine 5,5-dioxides

Pyrano[2,3-d]pyrimidine

1,2,3-Triazole

Pyrimidin 5 4h One As a Chemical Scaffold in Materials Science

Photophysical Properties and Applications as Fluorophores

Studies on fused pyrimidine (B1678525) systems, such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives, have demonstrated that certain compounds within this class display relatively strong fluorescence intensity and high fluorescence quantum yields, qualifying them as new fluorophores researchgate.net. Similarly, pyrazolo[1,5-a]pyrimidines, a related class of compounds, are noted for their potential in optical applications due to their rigid and planar structures, which are vital for optoelectronic applications. Their photophysical properties can be modulated by substituents, leading to highly efficient fluorescent compounds in solution and solid-state emitters lupinepublishers.comnih.gov.

Coordination Chemistry and Ligand Design for Metal Complexes

The pyrimidinone structure, with its nitrogen atoms and carbonyl oxygen, can act as a ligand, coordinating with various metal ions. This capability is crucial for designing metal complexes with tailored properties for diverse applications. The pyrimidinone scaffold can participate in coordination through its nitrogen atoms, and in some cases, through the carbonyl oxygen, forming stable chelates.

Lanthanide Complexes of Pyrimidinone Ligands

Pyrimidinone derivatives have been explored as ligands for lanthanide ions, forming complexes with interesting photophysical and magnetic properties. The ability of these ligands to act as "antenna" ligands is particularly noteworthy, as they can sensitize lanthanide ions, enhancing their characteristic luminescence researchgate.net. For example, complexes formed between lanthanide ions and derivatives of 1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one have shown that the ligand possesses accessible triplet states that promote efficient energy transfer to lanthanide ions, prolonging their emissions researchgate.net. These complexes are investigated for their potential in various applications, leveraging the unique f-electron properties of lanthanides.

Applications in Advanced Materials Development

Beyond their role as fluorophores and ligands, pyrimidin-5(4H)-one derivatives find applications in the broader field of advanced materials development, excluding biological applications. The pyrimidine scaffold, in general, is recognized for its utility in organic electronic devices due to its π-deficient nature, which facilitates internal charge transfer upon excitation and can induce luminescence researchgate.net.

Research into pyrimidone derivatives has explored their potential in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) researchgate.netualberta.caresearchgate.net. The electronic properties of these compounds can be fine-tuned through chemical modifications, allowing for the development of materials with specific charge transport characteristics researchgate.net. For instance, chromene-appended pyrimidone derivatives have been synthesized and studied for their optical properties, showing potential for optoelectronic and photovoltaic devices researchgate.net. Furthermore, pyrimidine-based π-conjugated compounds are utilized in active layers of thin-film optoelectronic devices, including polymer solar cells and OLEDs, due to their ability to act as electron acceptors in push-pull systems researchgate.net.

The ability of pyrimidinone derivatives to form supramolecular assemblies through hydrogen bonding also opens avenues for creating functional materials. For example, 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy) has been used in the fabrication of functional supramolecular assemblies and materials, exhibiting pH-responsive self-assembling behavior rsc.org. These assemblies can be transformed between different nanostructures and used as templates for nanomaterials rsc.org.

Future Directions and Emerging Research Avenues in Pyrimidin 5 4h One Chemistry

Development of Innovative Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has a rich history, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary objective for organic chemists. Future developments in the synthesis of Pyrimidin-5(4H)-one and its derivatives are likely to be centered around several key areas:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of catalyst-free or organocatalyzed reactions are becoming increasingly prevalent. Microwave-assisted organic synthesis, for instance, has demonstrated its potential for accelerating reaction times and improving yields in the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives. The application of such green methodologies to the synthesis of the core this compound structure is a logical and necessary next step.

One-Pot, Multi-Component Reactions: The elegance and efficiency of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly desirable. The Biginelli reaction and its variations have been instrumental in the synthesis of dihydropyrimidinones. Future research will likely focus on developing novel multi-component strategies that allow for the direct and highly functionalized synthesis of the this compound core from simple, readily available starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, which is particularly important for any potential industrial applications.

Synthetic Methodology Potential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.
One-Pot Multi-Component ReactionsHigh atom economy, reduced waste, simplified purification.
Flow ChemistryImproved safety, scalability, precise reaction control.
OrganocatalysisUse of non-toxic catalysts, mild reaction conditions.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the pyrimidine ring is well-established, characterized by its π-deficient nature which makes it susceptible to nucleophilic attack. However, the specific reactivity of the this compound tautomer is an area ripe for further investigation.

Future research is expected to delve into:

Ring Transformation Reactions: The pyrimidine ring can undergo fascinating transformations into other heterocyclic systems. For example, substituted pyrimidinones (B12756618) have been shown to undergo ring contraction to form imidazolones or transformation into pyridones. A systematic study of the conditions that govern these transformations for this compound could lead to the discovery of novel synthetic routes to other important heterocyclic scaffolds.

Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The development of catalytic systems that can selectively functionalize the C-H bonds of the this compound ring would provide a highly efficient means of generating a diverse range of derivatives.

Photochemical Reactions: The use of light to induce chemical reactions can lead to unique and otherwise inaccessible molecular transformations. Investigating the photochemical reactivity of this compound could uncover novel reaction pathways and lead to the synthesis of unique molecular architectures.

Integration of Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and intermolecular interactions. For this compound, advanced computational modeling can be expected to play a crucial role in several areas:

Predicting Reactivity and Regioselectivity: Quantum chemical calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. This can help in the rational design of new reactions and in understanding the factors that control regioselectivity.

Elucidating Reaction Mechanisms: Computational studies can provide detailed, step-by-step pictures of reaction mechanisms, which can be difficult to determine experimentally. This understanding is crucial for optimizing reaction conditions and for the development of new catalysts.

In Silico Design of Functional Molecules: Molecular docking and other computational techniques can be used to predict the binding of this compound derivatives to biological targets or their potential for use in materials science. This in silico screening can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.

Computational Technique Application in this compound Research
Density Functional Theory (DFT)Calculation of electronic structure, prediction of reactivity.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of reactions in complex environments, such as in solution or at enzyme active sites.
Molecular DockingPrediction of binding modes and affinities to biological macromolecules.

Novel Applications in Non-Biological Chemical Systems

While pyrimidine derivatives are most well-known for their biological activity, their unique electronic and structural properties also make them attractive candidates for applications in materials science and other non-biological fields. Future research in this area could explore:

Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests that this compound and its derivatives could be useful as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up the possibility of using this compound in the design of novel coordination complexes and catalysts. These could find applications in a wide range of chemical transformations.

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent building block for the construction of complex supramolecular assemblies. These could have applications in areas such as sensing, molecular recognition, and drug delivery.

Q & A

Q. What are the common synthetic routes for Pyrimidin-5(4H)-one derivatives, and how do reaction conditions influence product yield?

  • Methodological Answer : this compound derivatives are synthesized via heterocyclic ring modifications. For example, substituting nitrogen with sulfur in a quinazoline precursor (e.g., 4-Methylpyrazolo[1,5-a]quinazoline-5(4H)-one) under acidic conditions yields thieno-pyrimidin-5(4H)-one derivatives . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., pyridinium chloride in Dimroth rearrangements) critically affect regioselectivity and yield . Characterization via NMR and X-ray crystallography is recommended to confirm structural integrity .

Q. How can researchers address low solubility of this compound analogs in biological assays?

  • Methodological Answer : Poor solubility, as observed in thieno-triazolopyrimidin-5(4H)-ones, can hinder cellular uptake . Strategies include:
  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or amino) at non-critical positions.
  • Formulation adjustments : Use of co-solvents (DMSO/PEG mixtures) or nanoparticle encapsulation.
  • In silico screening : Tools like LogP predictors to optimize lipophilicity before synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : To verify substituent positions and ring tautomerism (e.g., distinguishing 4H vs. 6H tautomers) .
  • Mass spectrometry (HRMS) : For molecular formula confirmation.
  • X-ray crystallography : To resolve ambiguities in fused-ring systems, as demonstrated for triazolopyrimidinones .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives targeting specific receptors?

  • Methodological Answer : In silico studies, such as molecular docking and molecular dynamics (MD) simulations, are critical. For example, thieno-pyrimidin-5(4H)-ones were modeled against the GABAA receptor to assess binding affinity and steric compatibility . Use software like AutoDock Vina or Schrödinger Suite, and validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. What mechanistic insights explain the acid-promoted cyclization of this compound precursors?

  • Methodological Answer : Acid catalysis (e.g., HCl) facilitates protonation of carbonyl groups, promoting nucleophilic attack and ring closure. In Dimroth rearrangements, the reaction proceeds via a spiro-intermediate, followed by ring-opening and re-closure to form triazolopyrimidinones . Kinetic studies (e.g., varying acid strength) and isotopic labeling can elucidate rate-determining steps .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Recommendations:
  • Replicate experiments : Use standardized protocols (e.g., NCI-60 panel for anticancer screening) .
  • Purity verification : HPLC-MS to exclude degradants (e.g., hydrolyzed products under acidic storage) .
  • Meta-analysis : Compare data across studies using tools like PubChem BioAssay .

Q. What strategies enhance the metabolic stability of this compound-based therapeutics?

  • Methodological Answer : To mitigate rapid hepatic clearance:
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., methyl or trifluoromethyl groups prone to oxidation) .
  • Isotere replacement : Substitute labile moieties with bioisosteres (e.g., replacing methyl with cyclopropyl) .
  • Prodrug design : Mask polar groups (e.g., esterification of hydroxyls) to improve bioavailability .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound derivatives with reported toxicity?

  • Methodological Answer : For compounds like 5-diazouracil (LD50: 10 mg/L in rodents), adhere to:
  • PPE : Gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Neutralize reactive intermediates (e.g., diazo groups) before disposal .
  • Storage : Airtight containers under inert gas (N2/Ar) to prevent degradation .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer : Follow these steps:
  • Library design : Synthesize analogs with systematic substitutions (e.g., varying aryl groups at position 7) .
  • Data normalization : Use Z-score or pIC50 values to compare activity across assays .
  • Multivariate analysis : Apply QSAR models to identify critical descriptors (e.g., polar surface area, H-bond donors) .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in this compound synthesis?

  • Methodological Answer : Adopt the following:
  • Detailed protocols : Specify reaction times, purification methods (e.g., column chromatography gradients), and spectral data .
  • FAIR data principles : Deposit raw NMR/MS files in repositories like Zenodo or Figshare .
  • Negative results : Report failed reactions (e.g., hydrolysis under basic conditions) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.